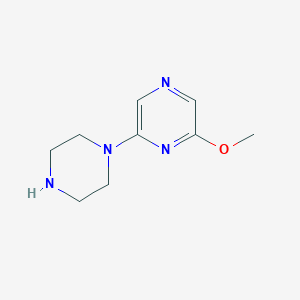

2-Methoxy-6-(piperazin-1-yl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-piperazin-1-ylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-14-9-7-11-6-8(12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSARXIPDRASTTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90536666 | |

| Record name | 2-Methoxy-6-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89007-52-3 | |

| Record name | 2-Methoxy-6-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-6-(piperazin-1-yl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of 2 Methoxy 6 Piperazin 1 Yl Pyrazine Within Hybrid Pyrazine Piperazine Scaffolds

The compound 2-Methoxy-6-(piperazin-1-yl)pyrazine is an example of a hybrid molecule, where two distinct and pharmacologically significant scaffolds—methoxypyrazine and piperazine (B1678402)—are covalently linked. The strategy of creating such hybrid molecules is a rational approach in drug design, aiming to combine the therapeutic advantages of the individual components or to create novel compounds with unique biological activity profiles.

A hybrid scaffold in this context refers to a single molecular entity that contains two or more different pharmacophores. The underlying principle is that such a molecule might interact with multiple biological targets or exhibit a synergistic effect, leading to enhanced efficacy or a broader spectrum of activity. mdpi.com Research has shown that creating hybrid molecules from natural products and pyrazine (B50134) fragments can result in derivatives with stronger pharmacodynamic activity and lower toxicity than the parent compounds. mdpi.com

In the structure of this compound, the methoxy-substituted pyrazine ring is combined with the piperazine ring. The methoxypyrazine moiety is found in various natural and synthetic compounds, often contributing to flavor and aroma, but also serving as a building block for more complex pharmaceutical agents. thegoodscentscompany.comhpa.gov.twthegoodscentscompany.com The piperazine moiety, as previously discussed, is a common feature in many centrally active and antimicrobial drugs. researchgate.net The direct linkage of these two rings creates a novel chemical space, with the potential for interactions with biological targets that are different from those of the individual components.

Table 2: Examples of Hybrid Molecules Incorporating a Pyrazine Scaffold

| Hybrid Class | Example Compound Activity |

|---|---|

| Chalcone–Pyrazine Hybrids | A compound showed good activity against BPH-1 and MCF-7 cancer cell lines, comparable to adriamycin. mdpi.com |

| Paeonol–Pyrazine Hybrids | A derivative containing a pyrazine structure showed significant anti-inflammatory activity. mdpi.com |

| Pyridylpiperazine Hybrids | Certain derivatives have been synthesized and evaluated as potent urease inhibitors for treating H. pylori infections. nih.gov |

Research Rationale, Objectives, and Scope of Academic Inquiry into 2 Methoxy 6 Piperazin 1 Yl Pyrazine

Strategies for Pyrazine Ring Construction and Functionalization

The formation and subsequent functionalization of the pyrazine ring are foundational steps in the synthesis of the target compound. A variety of classical and modern synthetic methods can be employed to build the heterocyclic core and introduce the desired substituents.

Cyclocondensation Reactions for Pyrazine Core Formation

Cyclocondensation reactions represent a fundamental and long-standing approach to constructing the pyrazine core. The most common strategy involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov This method allows for the direct formation of the six-membered diazine ring. For substituted pyrazines, appropriately functionalized precursors are required. For instance, the reaction between an α-amino aldehyde or α-amino ketone can lead to a dihydropyrazine (B8608421) intermediate, which subsequently oxidizes to the aromatic pyrazine. mdpi.com Industrially, pyrazines can also be synthesized through the condensation of ethylenediamine (B42938) with vicinal diols over heterogeneous catalysts. nih.gov

Table 1: Examples of Precursors for Pyrazine Synthesis via Cyclocondensation An interactive data table based on the data in the text.

| Diamine Precursor | Dicarbonyl Precursor | Resulting Pyrazine Type |

| Ethylenediamine | Glyoxal | Unsubstituted Pyrazine |

| 1,2-Propanediamine | 2,3-Butanedione | Tetramethylpyrazine |

| Substituted Diamine | Substituted α-diketone | Functionalized Pyrazine |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrazines

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes halogenated pyrazines excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. rsc.orgnih.gov This method is particularly useful for introducing amine and alkoxide functionalities.

For the synthesis of this compound, a dihalogenated pyrazine, such as 2,6-dichloropyrazine, can serve as a starting material. The reaction can proceed in a stepwise manner. First, treatment with a methoxide (B1231860) source, like sodium methoxide, would selectively displace one of the chlorine atoms to form 2-chloro-6-methoxypyrazine (B1588585). The second step involves the substitution of the remaining chlorine atom by piperazine. This subsequent reaction often requires more forcing conditions (e.g., higher temperatures) due to the introduction of the electron-donating methoxy group, which slightly deactivates the ring towards further nucleophilic attack. The regioselectivity of such reactions is influenced by the electronic properties of the substituents already present on the pyrazine ring. researchgate.net

Table 2: Typical Conditions for SNAr on Halogenated Pyrazines An interactive data table based on the data in the text.

| Step | Nucleophile | Solvent | Temperature | Typical Outcome |

| 1 | Sodium Methoxide | Methanol, THF | Room Temp. to Reflux | Monosubstitution of Halogen |

| 2 | Piperazine | DMF, Dioxane, PEG-400 nih.gov | 80-150 °C | Disubstitution of Halogen |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Pyrazine Derivatization

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyrazines. rsc.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. nih.govnih.gov A halogenated pyrazine (e.g., 2-chloro-6-methoxypyrazine) can be coupled with a variety of aryl or alkyl boronic acids or their esters in the presence of a palladium catalyst and a base to introduce diverse substituents onto the pyrazine core. mdpi.comrsc.org While highly effective, this method is more suited for adding carbon-based groups rather than the piperazine moiety itself.

The Buchwald-Hartwig amination is exceptionally well-suited for forming carbon-nitrogen bonds, providing a direct route to N-aryl or N-heteroaryl piperazines. nih.govnih.gov In this reaction, a halogenated pyrazine, such as 2-chloro-6-methoxypyrazine, is reacted directly with piperazine. The reaction is catalyzed by a palladium complex, typically featuring bulky electron-rich phosphine (B1218219) ligands, in the presence of a base like sodium tert-butoxide. rsc.org This methodology offers a highly efficient and direct pathway to the target compound, often proceeding under milder conditions than traditional SNAr reactions and with broader substrate scope. nih.gov

Table 3: Comparison of Cross-Coupling Reactions for Pyrazine Functionalization An interactive data table based on the data in the text.

| Reaction | Bond Formed | Key Reagents | Catalyst System (Example) |

| Suzuki-Miyaura | C-C | Halopyrazine, Boronic Acid/Ester, Base | Pd(PPh₃)₄, K₂CO₃ |

| Buchwald-Hartwig | C-N | Halopyrazine, Amine (Piperazine), Base | Pd₂(dba)₃, Buchwald Ligand, NaOtBu |

Vapor-Phase Dehydrogenation of Piperazine Derivatives as a Route to Pyrazines

An alternative, though less common in laboratory settings, is the formation of the pyrazine ring from a piperazine precursor through catalytic dehydrogenation. nih.gov This process is typically carried out in the vapor phase at elevated temperatures (350-450 °C). google.com The piperazine derivative is passed over a solid catalyst, which promotes the removal of hydrogen to form the aromatic pyrazine ring. acs.orgacs.org

Catalysts for this transformation are often based on metals such as copper, nickel, cobalt, or their oxides, supported on materials like kieselguhr. google.comacs.org The reaction is endothermic, and the activity of the catalyst can decrease over time, necessitating periodic regeneration. acs.org While this method can produce pyrazines from readily available piperazines, it requires specialized equipment and harsh conditions, making it more suitable for industrial-scale production of simple pyrazines rather than complex, highly functionalized targets. researchgate.net

Methodologies for Piperazine Moiety Introduction and Modification

Once the piperazine ring is attached to the pyrazine core, the terminal nitrogen atom of the piperazine offers a site for further functionalization, allowing for the synthesis of a wide array of analogs.

Reductive Amination Protocols for N-Alkylation of Piperazine

Reductive amination is one of the most widely used and efficient methods for the N-alkylation of secondary amines, such as the piperazine moiety in this compound. mdpi.com This reaction involves two key steps that are typically performed in a single pot: the formation of an iminium ion followed by its reduction.

The secondary amine of the piperazine ring reacts with a carbonyl compound (an aldehyde or ketone) to form a transient iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated piperazine. nih.govnih.gov Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly common and effective reducing agent for this transformation because it is mild, selective for iminium ions over carbonyls, and tolerant of a wide range of functional groups. mdpi.comnih.gov This protocol allows for the introduction of a vast array of alkyl and arylmethyl groups onto the piperazine nitrogen, making it a cornerstone for creating libraries of analogous compounds. nih.gov

Table 4: Reagents for Reductive Amination of Piperazine Moiety An interactive data table based on the data in the text.

| Carbonyl Source | Reducing Agent | Introduced Group (R) |

| Formaldehyde | Sodium Triacetoxyborohydride | Methyl (-CH₃) |

| Acetaldehyde | Sodium Cyanoborohydride | Ethyl (-CH₂CH₃) |

| Acetone | Sodium Triacetoxyborohydride | Isopropyl (-CH(CH₃)₂) |

| Benzaldehyde | Catalytic Hydrogenation (H₂/Pd) | Benzyl (-CH₂Ph) |

Amidation and Related Coupling Reactions with Piperazine

The formation of the C-N bond between the pyrazine ring and the piperazine moiety is a critical step in the synthesis of this compound. While direct amidation of a carboxylic acid-functionalized pyrazine is a possibility, modern cross-coupling reactions have proven to be more versatile and higher-yielding for constructing aryl-amine bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful tool for this transformation. nih.govwikipedia.org

This methodology typically involves the reaction of a halo-pyrazine with piperazine in the presence of a palladium catalyst and a suitable ligand. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. For instance, the coupling of various aryl halides with piperazine has been successfully achieved using palladium precatalysts, which are air- and moisture-stable, simplifying the experimental setup. nih.gov

A common precursor for this approach is a 2-halo-6-methoxypyrazine (e.g., 2-chloro-6-methoxypyrazine or 2-bromo-6-methoxypyrazine). The reaction with piperazine, often used in excess or as a mono-protected derivative like N-Boc-piperazine, proceeds under relatively mild conditions. The use of sterically hindered phosphine ligands can enhance the catalytic activity and promote the desired coupling. wikipedia.org

Below is a representative table summarizing typical conditions for Buchwald-Hartwig amination reactions involving piperazine and halo-aromatics, which can be adapted for the synthesis of the target compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85-95 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 80-90 |

| (NHC)Pd(allyl)Cl | - | K₃PO₄ | t-AmylOH | 80 | >90 |

Table 1: Exemplary Conditions for Buchwald-Hartwig Amination of Aryl Halides with Piperazine. This table is a composite of typical conditions and may not represent a specific reaction for the target compound.

Nucleophilic aromatic substitution (SNAr) offers an alternative, often catalyst-free, pathway for the synthesis of this compound. mdpi.com This reaction is particularly effective when the pyrazine ring is activated by electron-withdrawing groups. The inherent electron-deficient nature of the pyrazine ring facilitates nucleophilic attack. A highly reactive leaving group, such as fluorine, on the pyrazine ring can lead to efficient substitution with piperazine, often under thermal or microwave-assisted conditions. researchgate.netsci-hub.se

Multi-Component Reactions Incorporating Piperazine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct analogous architectures containing both pyrazine and piperazine scaffolds.

For instance, a pseudo-four-component reaction could be envisioned where a 1,2-dicarbonyl compound, an amino acid derivative, a source of ammonia, and a piperazine-containing building block are combined. More practically, MCRs are often employed to generate highly functionalized pyrazine or piperazine intermediates, which are then coupled in a subsequent step.

One conceptual MCR approach could involve the in-situ formation of a substituted pyrazine from a 1,2-diketone and a diamine, followed by a subsequent reaction with a piperazine derivative. The development of novel MCRs that directly incorporate both the pyrazine and piperazine moieties in a convergent manner remains an active area of research, promising to streamline the synthesis of this class of compounds.

Convergent and Linear Synthetic Pathways to this compound

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Linear Synthesis: A linear pathway involves the sequential modification of a starting pyrazine derivative. For example, one could start with 2,6-dichloropyrazine. A selective mono-methoxylation reaction would yield 2-chloro-6-methoxypyrazine, which would then be subjected to a nucleophilic substitution or a Buchwald-Hartwig amination with piperazine to afford the final product. The challenge in this approach lies in achieving high selectivity in the first step to avoid the formation of dimethoxy and unreacted starting material.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of reaction conditions. Key parameters to consider include:

Catalyst and Ligand Selection (for cross-coupling): The choice of palladium source and phosphine ligand is crucial for the Buchwald-Hartwig amination. Electron-rich and bulky ligands often improve catalytic activity.

Base: The strength and solubility of the base (e.g., sodium tert-butoxide, cesium carbonate) can significantly impact the reaction rate and yield.

Solvent: The polarity and boiling point of the solvent (e.g., toluene, dioxane, DMF) must be chosen to ensure solubility of the reactants and to facilitate the reaction at an appropriate temperature.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion without promoting decomposition or side reactions. Microwave irradiation can sometimes be employed to accelerate reactions. researchgate.net

Stoichiometry of Reactants: The ratio of the halo-pyrazine to piperazine can influence the outcome, particularly in preventing double substitution on the piperazine ring if a non-protected version is used.

The following table provides a hypothetical example of optimization parameters for the final coupling step.

| Entry | Base | Ligand | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ | P(o-tolyl)₃ | 120 | 45 |

| 2 | Cs₂CO₃ | Xantphos | 100 | 78 |

| 3 | NaOtBu | RuPhos | 80 | 92 |

Table 2: Hypothetical Optimization of the Buchwald-Hartwig Coupling of 2-Chloro-6-methoxypyrazine with Piperazine.

Chemo- and Regioselectivity Considerations in Synthesis

Chemoselectivity: In a linear synthesis starting from a di-substituted pyrazine like 2,6-dichloropyrazine, achieving selective mono-substitution is a key chemoselectivity challenge. By carefully controlling the stoichiometry of the nucleophile (e.g., sodium methoxide) and the reaction temperature, it is often possible to favor the formation of the mono-substituted product.

Regioselectivity: When using an asymmetrically substituted pyrazine, the position of the incoming piperazine group is a matter of regioselectivity. In the case of a 2-halo-6-methoxypyrazine, the electronic properties of the methoxy group and the halogen will direct the incoming nucleophile. The electron-donating nature of the methoxy group can influence the electron density of the pyrazine ring, potentially affecting the preferred site of nucleophilic attack in an SNAr reaction. In palladium-catalyzed reactions, the regioselectivity is primarily determined by the position of the leaving group.

Purification Techniques for Complex Heterocyclic Compounds

The purification of this compound and its intermediates is crucial for obtaining a high-purity final product. Common techniques include:

Crystallization: If the compound is a solid with suitable solubility properties, recrystallization from an appropriate solvent system can be a highly effective method for purification.

Column Chromatography: This is a widely used technique for separating the desired product from unreacted starting materials, by-products, and catalyst residues. Normal-phase silica (B1680970) gel chromatography with a gradient of solvents like hexane (B92381) and ethyl acetate (B1210297) is often employed for pyrazine derivatives. For more polar compounds, reversed-phase chromatography may be necessary.

Distillation: For volatile liquid intermediates, distillation under reduced pressure can be an effective purification method.

Acid-Base Extraction: The basic nature of the piperazine moiety allows for purification through acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.

The choice of purification method will depend on the physical properties of the compound and the nature of the impurities present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Analysis

Specific ¹H and ¹³C NMR data for this compound are not publicly available. A complete NMR analysis would require experimental data to report the precise chemical shifts (δ) in ppm, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hz for each unique proton and carbon atom in the molecule. This information is fundamental for confirming the connectivity of the methoxy, pyrazine, and piperazine moieties.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

While the molecular formula of this compound is C₉H₁₄N₄O, specific high-resolution mass spectrometry data is not available. An HRMS analysis would provide the experimental accurate mass of the molecular ion (e.g., [M+H]⁺), which could be compared to the calculated theoretical mass to confirm the elemental composition and support the structural assignment.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., C-O, C-N stretching)

An experimental IR spectrum for this compound has not been found in the searched literature. A typical IR analysis would identify characteristic absorption bands (in cm⁻¹) corresponding to the key functional groups. Expected vibrations would include C-H stretching from the aromatic and aliphatic portions, C-N stretching of the pyrazine and piperazine rings, and the characteristic asymmetric and symmetric C-O-C stretching of the methoxy group.

In Silico Investigations and Computational Chemistry of 2 Methoxy 6 Piperazin 1 Yl Pyrazine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Publicly accessible research containing Density Functional Theory (DFT) calculations specifically for 2-Methoxy-6-(piperazin-1-yl)pyrazine could not be located. Such studies are essential for understanding the electronic properties and reactivity of a molecule. Generally, DFT methods like B3LYP are used to perform these types of analyses.

Specific data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap for this compound, are not available in the provided search results. This analysis is crucial for predicting a molecule's chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been reported in the available literature. An MEP analysis would typically identify the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule, offering insights into its intermolecular interactions.

There are no available studies that have conducted a Natural Bond Orbital (NBO) analysis on this compound. NBO analysis is used to investigate charge delocalization, hyperconjugative interactions, and charge transfer within a molecule.

Detailed conformational analysis and the corresponding energy landscapes for this compound are not described in the existing search results. This type of study is important for identifying the most stable three-dimensional structures of the molecule.

Molecular Docking Simulations

While molecular docking studies have been performed on various pyrazine (B50134) and piperazine (B1678402) derivatives to assess their potential as inhibitors for targets like histone deacetylases (HDACs) or deoxycytidine triphosphate pyrophosphatase (dCTPase), no such simulations have been published specifically for this compound.

Without molecular docking studies, it is not possible to predict the binding modes, binding affinities (such as docking scores in kcal/mol), or key interactions (like hydrogen bonds or π-π stacking) of this compound with any potential biological targets.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling is a crucial computational technique used to predict and analyze how a small molecule (ligand), such as this compound, binds to a protein target. This process, primarily carried out using molecular docking simulations, helps in understanding the binding mode and affinity of the ligand, which are critical for its biological activity.

The molecular structure of this compound features several key functional groups that are likely to govern its interactions with protein active sites. These include:

Pyrazine Ring Nitrogens: The two nitrogen atoms in the pyrazine ring are potential hydrogen bond acceptors. researchgate.net

Methoxy (B1213986) Group: The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, while the methyl group can participate in hydrophobic interactions.

Piperazine Ring: This group contains two nitrogen atoms. One is a tertiary amine integrated into the pyrazine ring system, and the other is a secondary amine (or can be protonated to form a secondary ammonium (B1175870) ion) that can act as a hydrogen bond donor. The aliphatic carbons of the piperazine ring contribute to hydrophobic and van der Waals interactions.

In a typical molecular docking study, the 3D structure of this compound would be placed into the binding site of a target protein. A scoring function then calculates the binding energy, predicting the most stable binding pose. For pyrazine-containing ligands, common interactions observed in protein-ligand complexes include hydrogen bonds with the pyrazine nitrogen atoms and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net The piperazine moiety is also a common feature in many pharmacologically active compounds and is known to form critical hydrogen bonds and salt bridges with protein residues. semanticscholar.org

Table 1: Potential Ligand-Protein Interactions for this compound

| Structural Feature of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Pyrazine Ring Nitrogens | Hydrogen Bond (Acceptor) | Arginine, Lysine, Histidine, Serine, Threonine |

| Pyrazine Ring System | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Methoxy Group Oxygen | Hydrogen Bond (Acceptor) | Serine, Threonine, Asparagine, Glutamine |

| Piperazine Ring -NH | Hydrogen Bond (Donor) | Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyls |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally similar molecules with experimentally determined biological activities (e.g., IC₅₀ values) against a specific target is required. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that can predict the activity of new, untested compounds. researchgate.net

For a series of piperazinyl-pyrazine derivatives, a predictive QSAR model would aim to forecast their potency as, for example, enzyme inhibitors or receptor antagonists. The robustness and predictive power of such a model are typically validated using internal (cross-validation) and external test sets of compounds. A statistically significant model, often characterized by high correlation coefficients (r²) and cross-validation coefficients (q²), provides confidence in its predictive ability. nih.gov

Identification of Molecular Descriptors Correlating with Bioactivity

A key outcome of QSAR studies is the identification of molecular descriptors that significantly influence biological activity. These descriptors are numerical values that quantify various aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties.

For a compound like this compound, relevant descriptors might include:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic Descriptors: Properties like dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO) can be crucial. For instance, the electrostatic potential around the pyrazine and piperazine nitrogens could be a key factor in binding.

Steric Descriptors: Molecular weight, volume, and surface area describe the size and shape of the molecule. The steric bulk of the substituents on the pyrazine ring could influence how the molecule fits into a binding pocket.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor for hydrophobicity, which affects how the compound distributes between aqueous and lipid environments and its ability to form hydrophobic interactions with a protein.

Studies on related piperazine and pyrazine derivatives have shown that descriptors related to electrostatic fields and steric properties are often correlated with their biological effects. nih.gov The identification of these key descriptors provides valuable guidance for rationally designing new derivatives with improved activity.

Molecular Dynamics Simulations for Dynamic Behavior and Stability Studies

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For the this compound-protein complex, MD simulations can provide detailed insights into its dynamic behavior and stability. nih.gov

After an initial binding pose is predicted by molecular docking, an MD simulation is run to observe how the ligand and protein interact in a simulated physiological environment (typically including water and ions) over a period of nanoseconds to microseconds. The simulation calculates the forces between atoms and uses them to predict their movements, providing a dynamic picture of the binding event.

Key insights from MD simulations include:

Binding Stability: MD simulations can assess the stability of the ligand in the protein's active site. By monitoring the Root Mean Square Deviation (RMSD) of the ligand's position over time, researchers can determine if the predicted binding pose is stable. researchgate.net

Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD can capture these induced-fit effects, which are often crucial for biological function.

Interaction Analysis: MD trajectories allow for a detailed analysis of the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation. This helps to identify the most critical interactions for stable binding. researchgate.net

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which is a key determinant of ligand potency.

Preclinical Biological Activity and Structure Activity Relationship Sar Studies of 2 Methoxy 6 Piperazin 1 Yl Pyrazine Derivatives

In Vitro Assessment of Biological Activities

Enzyme Inhibition Assays (e.g., Protein Kinases, RdRp, GlcN-6-P synthase)

Derivatives of 2,6-disubstituted pyrazines have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Structure-activity relationship studies on 2,6-disubstituted pyrazines revealed them to be a promising chemotype for Casein Kinase 2 (CSNK2A) inhibitors. For instance, replacing a thiophene (B33073) carboxylic acid hit with a pyrazine (B50134) core led to the development of potent inhibitors. Further optimization identified that a 4'-carboxyphenyl group at the pyrazine's 2-position was optimal for CSNK2A activity. At the 6-position, the incorporation of an ortho-methoxy aniline (B41778) moiety, creating a structure related to 2-methoxy-6-(piperazin-1-yl)pyrazine, resulted in potent in-cell target engagement for CSNK2A and improved kinome-wide selectivity. One such analog, featuring an o-methoxy aniline group, demonstrated significant CSNK2A inhibition with an in-cell IC50 of 0.057 µM. These compounds also showed inhibitory activity against PIM kinases, another family of serine/threonine kinases involved in cancer.

The table below summarizes the inhibitory activity of representative pyrazine derivatives against protein kinases.

| Compound/Derivative | Target Kinase | Assay Type | Activity (IC₅₀) |

| 2,6-disubstituted pyrazine (analog 7c) | CSNK2A | In-cell NanoBRET | 0.057 µM |

| 2,6-disubstituted pyrazine (analog 12b) | CK2 | Enzymatic | 0.021 µM |

| 2,6-disubstituted pyrazine (analog 14f) | PIM1 | Enzymatic | 0.006 µM |

Beyond protein kinases, other piperazine-containing heterocyclic compounds have demonstrated inhibitory activity against different enzyme classes. A notable example is 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione, which was found to inhibit DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. This suggests that the piperazine (B1678402) moiety can be a key pharmacophore for targeting bacterial enzymes.

Receptor Binding and Functional Assays (e.g., G-protein coupled receptors, 5-HT1A, Dopamine (B1211576) D3/D2)

The 2-methoxyphenylpiperazine fragment is a well-established pharmacophore for G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic receptors, which are key targets for neurological and psychiatric disorders.

Derivatives featuring a 4-(2-methoxyphenyl)piperazin-1-yl moiety linked via an alkyl chain to various terminal groups exhibit high affinity for the serotonin (B10506) 5-HT1A receptor. Studies have shown that a four-carbon alkyl chain is often optimal for this interaction. Several compounds in this class bind to 5-HT1A receptors with very high affinity, showing Kᵢ values in the low nanomolar and even sub-nanomolar range, comparable to reference agonists like 8-OH-DPAT.

Similarly, this scaffold has been successfully utilized to develop potent ligands for dopamine D2 and D3 receptors. By modifying the lead structure BP 897, researchers developed N-alkylated 1-(2-methoxyphenyl)piperazines with enhanced affinity and selectivity for the D3 receptor over the D2 receptor. An extended, linear conformation in the spacer connecting the piperazine to another aryl moiety was found to be crucial for D3 receptor selectivity.

The table below presents the binding affinities of representative (2-methoxyphenyl)piperazine derivatives for serotonin and dopamine receptors.

| Compound/Derivative | Target Receptor | Binding Affinity (Kᵢ) |

| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³﹐⁷]decan-1-amine | 5-HT1A | 1.2 nM |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.57 nM |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | Dopamine D3 | 0.5 nM |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | Dopamine D2 | 76.4 nM |

Cell-Based Assays: Antiproliferative Activity against Cancer Cell Lines (e.g., HCT116, A549, MCF-7)

The pyrazine-piperazine scaffold is a common feature in compounds designed for anticancer activity. Derivatives have demonstrated potent antiproliferative effects across a range of human cancer cell lines.

For example, a series of 1,3,5-triazine (B166579) derivatives incorporating a piperazine linker showed significant cytotoxicity against the HCT-116 colorectal carcinoma cell line. One potent derivative exhibited an IC₅₀ value of 2.2 µM against HCT-116 cells. nih.gov Other studies on piperazine-linked quinolinequinones also reported cytotoxicity against HCT-116 and MCF-7 breast cancer cells. researchgate.net Furthermore, novel piperazine derivatives have been screened against non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines, with some compounds showing high selective anticancer activity.

The table below summarizes the antiproliferative activity of various piperazine and pyrazine derivatives against common cancer cell lines.

| Compound/Derivative Class | Cell Line | Activity (IC₅₀) |

| 1,3,5-Triazine-piperazine analog (5i) | HCT-116 (Colorectal) | 2.2 µM nih.gov |

| Piperazine-linked Quinolinequinone (QQ1) | HCT-116 (Colorectal) | ~5 µM researchgate.net |

| Piperazine-linked Quinolinequinone (QQ1) | MCF-7 (Breast) | ~10 µM researchgate.net |

| Thiouracil amide-piperazine derivative | MCF-7 (Breast) | 18.23 µM |

| 4-acyl-piperazine urea (B33335) derivative (37) | A549 (Lung) | 10.1 µM |

Antimicrobial Efficacy (e.g., Antibacterial against Mycobacterium tuberculosis H37Ra, Staphylococcus aureus, Escherichia coli)

Derivatives of pyrazine, particularly those related to the antitubercular drug pyrazinamide, have been extensively studied for their antimicrobial properties. The inclusion of a piperazine moiety can modulate this activity.

Substituted N-(pyrazin-2-yl)benzenesulfonamides have been evaluated for their efficacy against Mycobacterium tuberculosis H37Rv. One derivative, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide, demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/mL. nih.gov Another class of piperazine-containing compounds, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). PNT exhibited an MIC of 2.5 µg/mL against S. aureus. Fluorinated s-triazinyl piperazines have also been tested against a panel of bacteria, showing activity against both S. aureus and E. coli. researchgate.net

The table below details the antimicrobial efficacy of representative piperazine and pyrazine derivatives.

| Compound/Derivative | Bacterial Strain | Activity (MIC) |

| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL nih.gov |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | Staphylococcus aureus | 2.5 µg/mL |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | MRSA | 6.7 µg/mL |

| Fluorinated s-Triazinyl Piperazine (5f) | Staphylococcus aureus MTCC 96 | 12.5 µg/mL researchgate.net |

| Fluorinated s-Triazinyl Piperazine (5f) | Escherichia coli MTCC 739 | 25 µg/mL researchgate.net |

Anti-inflammatory Response Evaluation in Cellular Models (e.g., LPS-induced NO overexpression in RAW264.7 macrophages)

The anti-inflammatory potential of pyrazine and piperazine derivatives has been investigated in cellular models, most commonly using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. LPS activation of these cells triggers a significant inflammatory response, including the overexpression of nitric oxide (NO) and pro-inflammatory cytokines.

Studies on structurally related heterocyclic compounds, such as pyridazine (B1198779) and pyridazinone derivatives, have demonstrated the ability to inhibit the production of NO, tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE₂) in LPS-stimulated RAW264.7 cells. mdpi.comnih.gov For example, certain pyridylpyrazole derivatives were found to inhibit LPS-induced NO production, with one compound showing 37.19% inhibition at a 10 µM concentration. Similarly, piperine, which contains a piperidine (B6355638) ring (structurally related to piperazine), effectively inhibits LPS-induced NO and PGE₂ production and suppresses the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). These findings suggest that the this compound scaffold is a promising candidate for the development of anti-inflammatory agents that can modulate these key inflammatory pathways.

Elucidation of Mechanism of Action and Cellular Pathways

The diverse biological activities observed for this compound derivatives are attributable to their ability to interact with multiple distinct cellular targets and pathways.

The antiproliferative activity of these derivatives often stems from their ability to inhibit protein kinases that are critical for cancer cell growth and survival, such as CSNK2A and PIM kinases. By blocking the catalytic activity of these enzymes, the compounds disrupt signaling pathways that control cell proliferation and apoptosis. Some piperazine derivatives have also been shown to induce caspase-dependent apoptosis in cancer cells.

The antimicrobial mechanism for certain piperazine-containing compounds involves the inhibition of essential bacterial enzymes. For example, the inhibition of DNA gyrase disrupts DNA replication and repair, leading to bacterial cell death. nih.gov For antimycobacterial pyrazine derivatives, the mechanism can be more complex, sometimes requiring metabolic activation within the mycobacterial cell, similar to the parent drug pyrazinamide.

The anti-inflammatory effects are primarily mediated through the downregulation of key inflammatory pathways. Compounds have been shown to inhibit the LPS-induced activation of nuclear factor-kappa B (NF-κB) by preventing the degradation of its inhibitor, IκB. This action blocks the translocation of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6. mdpi.com Modulation of the MAPK signaling pathway is another identified mechanism contributing to their anti-inflammatory profile.

Finally, the activity of these compounds on the central nervous system is directly related to their function as high-affinity ligands for GPCRs. By binding to and modulating the function of serotonin (5-HT1A) and dopamine (D2/D3) receptors, these derivatives can influence neurotransmission, which forms the basis of their potential use in treating depression, anxiety, and other neurological disorders.

Systematic Structure-Activity Relationship (SAR) Analysis of this compound Analogues

The biological activity of this compound derivatives can be significantly modulated by structural modifications at three key positions: the methoxy (B1213986) group on the pyrazine ring, the piperazine moiety itself, and the nitrogen atoms of the piperazine ring. Understanding the impact of these modifications is crucial for the rational design of more potent and selective compounds.

The methoxy group at the 2-position of the pyrazine ring plays a critical role in the molecule's interaction with its biological targets. Its electron-donating nature can influence the electronic properties of the entire pyrazine ring system, affecting binding affinities. While direct SAR studies on moving the methoxy group to other positions on the pyrazine ring of this specific scaffold are not extensively documented in publicly available literature, insights can be drawn from related 2,6-disubstituted pyrazine series investigated as kinase inhibitors.

Furthermore, the replacement of the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) could modulate the lipophilicity and steric bulk of the molecule. An increase in the size of the alkoxy group might lead to steric hindrance at the binding site, potentially reducing activity. Conversely, it could also lead to enhanced van der Waals interactions, which might improve potency. The optimal size and nature of the substituent at this position are likely target-dependent.

| R Group at Pyrazine C2 | Relative Potency (Hypothetical) | Rationale |

| -OCH₃ (Methoxy) | Baseline | Electron-donating, potential H-bond acceptor. |

| -H (Hydrogen) | Likely Reduced | Loss of potential interactions and altered electronics. |

| -OC₂H₅ (Ethoxy) | Potentially Similar or Reduced | Increased lipophilicity and steric bulk. |

| -Cl (Chloro) | Variable | Electron-withdrawing, alters ring electronics. |

This table presents hypothetical SAR trends for the substituent at the C2 position of the pyrazine ring based on general medicinal chemistry principles, as specific data for this compound analogues is limited.

For 1,4-disubstituted piperazines, the chair conformation is generally the most stable. However, the nature of the substituents on the nitrogen atoms can influence the conformational equilibrium. The orientation of the substituents (axial vs. equatorial) can dramatically affect the molecule's ability to interact with a receptor or enzyme active site. Conformational analysis of bioactive piperazine derivatives has often revealed a preference for a specific conformer to achieve optimal binding. nih.gov

While specific stereochemical studies on this compound were not found, research on other piperazine-containing bioactive molecules highlights the importance of this aspect. For instance, in a series of 1-(2-pyrimidinyl)piperazine derivatives, the bioactive conformations were modeled to understand their sedative-hypnotic activity. nih.gov This underscores the necessity of considering the three-dimensional structure and conformational flexibility of the piperazine ring during drug design. The introduction of substituents on the carbon atoms of the piperazine ring would create stereocenters, leading to enantiomers or diastereomers that could exhibit different biological activities and metabolic profiles.

| Piperazine Conformation | Relative Stability | Implication for Bioactivity |

| Chair | High | Generally the most populated and often the bioactive conformation. |

| Boat | Low | Higher energy, less likely to be the primary bioactive conformation unless specific interactions stabilize it. |

| Twist-Boat | Intermediate | Can be an intermediate in chair-to-chair interconversion. |

The nitrogen atoms of the piperazine ring are crucial for the molecule's properties, including its basicity, solubility, and ability to form hydrogen bonds. The unsubstituted NH group at the N4 position of this compound provides a key point for interaction and further derivatization.

Substitution at the N4-position of the piperazine ring has been a common strategy to modulate the pharmacological profile of various piperazine-containing compounds. The introduction of different substituents, such as alkyl, aryl, or more complex heterocyclic moieties, can significantly alter a compound's affinity, selectivity, and functional activity for a given target. nih.gov

For instance, in the development of dual farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor δ (PPARδ) agonists based on a 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine scaffold, modifications on the piperazine nitrogen were key to optimizing dual-target activities. nih.gov Similarly, studies on N-alkyl and N-aryl piperazine derivatives have demonstrated that the nature of the substituent on the piperazine nitrogen can profoundly impact antimicrobial activity. nih.gov

The introduction of bulky substituents on the N4-nitrogen can influence the conformational preference of the piperazine ring and can also introduce new interaction points with the biological target. The basicity of the N4-nitrogen is also a critical factor, as it affects the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and binding to the target.

| N4-Substituent | Potential Impact on Bioactivity | Rationale |

| -H (Unsubstituted) | Baseline activity | Allows for potential hydrogen bonding. |

| -CH₃ (Methyl) | May increase potency/lipophilicity | Small alkyl group, can fill small hydrophobic pockets. |

| -Benzyl | Can enhance potency | Introduces aromatic ring for potential π-π stacking. |

| -Aryl (e.g., Phenyl) | Can significantly alter activity and selectivity | Introduces larger steric bulk and different electronic properties. |

This table illustrates potential SAR trends for N4-substituents on the piperazine ring based on general findings in related piperazine-containing scaffolds.

The systematic analysis of the structure-activity relationships of this compound analogues allows for the derivation of rational design principles to guide the development of new compounds with enhanced biological activity. These principles are based on the understanding of the key structural features required for optimal interaction with a specific biological target.

One key principle is the optimization of the electronic and steric properties of the substituent at the 2-position of the pyrazine ring. The methoxy group appears to be a favorable starting point, but fine-tuning through the introduction of other small alkoxy or halogen groups could lead to improved potency and selectivity. nih.gov

Another important design consideration is the conformational control of the piperazine moiety. Introducing conformational constraints, for example, by incorporating the piperazine into a bridged ring system, could lock the molecule in its bioactive conformation, leading to a significant increase in affinity.

Furthermore, the exploration of a wide range of substituents on the N4-nitrogen of the piperazine ring is a crucial strategy for modulating the pharmacological profile. The use of computational methods, such as molecular docking and pharmacophore modeling, can aid in the rational selection of substituents that are predicted to have favorable interactions with the target. nih.gov The goal is often to identify substituents that can form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the target protein.

Finally, a "hybrid" or "fragment-based" approach, where known pharmacophoric elements from other active compounds are incorporated into the this compound scaffold, can be a powerful strategy for discovering novel bioactive molecules. nih.gov This approach leverages existing knowledge about ligand-target interactions to design new chemical entities with a higher probability of success.

Strategic Chemical Modification and Derivatization of 2 Methoxy 6 Piperazin 1 Yl Pyrazine

Introduction of Diverse Chemical Moieties on the Piperazine (B1678402) Ring for Scaffold Diversification

The secondary amine (N4) of the piperazine ring in 2-methoxy-6-(piperazin-1-yl)pyrazine is a highly reactive and synthetically accessible site for introducing chemical diversity. This position allows for the attachment of a wide array of functional groups that can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and basicity, as well as its interaction with biological targets. Key synthetic strategies for modifying this position include N-alkylation, N-acylation, N-arylation, and reductive amination. nih.gov

N-Alkylation and N-Arylation: Direct alkylation of the piperazine nitrogen with alkyl halides or sulfonates is a straightforward method to introduce alkyl chains, which can be linear, branched, or cyclic. nih.gov These modifications can systematically alter the lipophilicity of the molecule. Similarly, N-arylation, often achieved through transition metal-catalyzed reactions like the Buchwald-Hartwig amination or nickel-catalyzed cross-coupling, allows for the introduction of various substituted or unsubstituted aryl and heteroaryl rings. researchgate.netresearchgate.net These aromatic moieties can introduce potential π-π stacking or hydrogen bonding interactions with target proteins.

N-Acylation: The reaction of the piperazine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amide derivatives. Amide functionalities are prevalent in pharmaceuticals as they can act as hydrogen bond donors and acceptors, potentially enhancing target binding affinity. This modification generally decreases the basicity of the piperazine nitrogen.

Reductive Amination: This powerful reaction involves condensing the piperazine amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield an N-alkylated product. nih.gov Reductive amination is highly versatile, providing access to a vast range of substituted N-alkyl derivatives with good control and yields. nih.gov

The strategic introduction of these moieties allows for the creation of large libraries of analogs for structure-activity relationship (SAR) studies. For instance, incorporating polar groups can enhance aqueous solubility, while adding lipophilic fragments can improve membrane permeability.

| Modification Type | Reagents/Reaction | Introduced Moiety (Example) | Potential Impact on Properties |

|---|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃ | -CH₂-Ph | Increases lipophilicity; introduces aromatic group for potential π-interactions. |

| N-Acylation | Acetyl chloride, Et₃N | -C(O)CH₃ | Neutralizes basicity of N4; adds hydrogen bond acceptor. |

| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | -Cyclohexyl | Significantly increases lipophilicity and steric bulk. |

| N-Arylation | 4-Fluorobromobenzene, Pd catalyst, base | -Ph-4-F | Introduces aryl group for SAR exploration; can modulate electronic properties. |

Functionalization of the Pyrazine (B50134) Core for Modulated Properties

Beyond the piperazine ring, the pyrazine core itself offers opportunities for structural modification to modulate the electronic properties and steric profile of the scaffold. The electron-deficient nature of the pyrazine ring makes it particularly amenable to certain synthetic transformations, especially transition metal-catalyzed cross-coupling reactions on halogenated pyrazine precursors. rsc.org

A common synthetic strategy begins with a di-substituted pyrazine, such as 2,6-dichloropyrazine. One chlorine atom can be displaced by piperazine via nucleophilic aromatic substitution (SNAr). The remaining chlorine atom can then be used as a handle for introducing various substituents using palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines onto the pyrazine core. rsc.orgnih.gov This can install additional hydrogen bond donors/acceptors or points for further derivatization.

Other Modifications: The methoxy (B1213986) group at the C2 position can also be a point of modification. It can be demethylated to a hydroxyl group, which can then be re-alkylated to introduce different alkoxy groups or converted to a triflate, another excellent leaving group for cross-coupling reactions. rsc.org

These core modifications are crucial for exploring the SAR of the pyrazine portion of the molecule, which is often critical for anchoring the compound in a target's binding pocket.

| Position | Reaction Type | Example Precursor | Introduced Moiety (Example) | Potential Outcome |

|---|---|---|---|---|

| C3 / C5 | Suzuki-Miyaura Coupling | 3-Chloro-2-methoxy-6-(piperazin-1-yl)pyrazine | Phenyl | Addition of a bulky aromatic group to probe steric limits of a binding site. |

| C3 / C5 | Buchwald-Hartwig Amination | 3-Chloro-2-methoxy-6-(piperazin-1-yl)pyrazine | Aniline (B41778) | Introduction of a C-N bond and an additional aromatic system. |

| C2 | Demethylation & Alkylation | This compound | Ethoxy (-OCH₂CH₃) | Modulation of steric bulk and metabolic stability at the C2 position. |

| C2 | O-Triflation & Suzuki Coupling | 2-Hydroxy-6-(piperazin-1-yl)pyrazine | Methyl | Replacement of the oxygen-based substituent with a carbon-based group. |

Development of Hybrid Molecules Incorporating this compound with Other Bioactive Pharmacophores

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. The resulting compound may exhibit a modified activity profile, potentially including synergistic effects, dual-target activity, or an entirely new mechanism of action. The this compound scaffold is an excellent platform for creating such hybrids, with the N4 position of the piperazine ring being the most common attachment point.

The synthetic methods described previously, such as N-alkylation and N-acylation, are employed to connect the core scaffold to another bioactive moiety. For example, a known kinase inhibitor containing a carboxylic acid could be coupled to the piperazine nitrogen to form an amide linkage. Similarly, a heterocyclic pharmacophore known for antibacterial activity, such as a 1,2,4-triazole, could be linked via an alkyl spacer. mdpi.com

| Pharmacophore Class | Example Moiety to be Linked | Linkage Strategy | Potential Therapeutic Area |

|---|---|---|---|

| Triazole | 1,2,4-Triazole-3-thione | Mannich reaction at piperazine N4. mdpi.com | Antimicrobial, Antifungal |

| Pyrazole | 5-Aminopyrazole derivative | Amide bond formation at piperazine N4. | Anticancer, Anti-inflammatory mdpi.com |

| Sulfonamide | Benzenesulfonyl chloride | Sulfonamide bond formation at piperazine N4. | Antibacterial, Diuretic |

Synthesis of Prodrugs and Targeted Delivery Systems Based on the this compound Framework

The prodrug approach is a well-established strategy to overcome undesirable pharmaceutical properties of a drug candidate, such as poor solubility, low permeability, chemical instability, or rapid metabolism. irjmets.commdpi.com A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug through enzymatic or chemical cleavage. mdpi.com The this compound framework, with its modifiable piperazine nitrogen, is highly suitable for prodrug design.

By attaching a "promoieity" to the N4-nitrogen, the physicochemical properties of the parent molecule can be significantly altered. For instance, to enhance aqueous solubility for intravenous administration, a highly polar group like a phosphate (B84403) or a short polyethylene (B3416737) glycol (PEG) chain can be attached via a cleavable linker.

Conversely, to improve permeability across lipid membranes (e.g., for oral absorption or skin penetration), the polarity of the molecule can be masked. nih.gov This can be achieved by attaching a lipophilic ester moiety, forming a structure that is more capable of passive diffusion. These ester linkages are often designed to be substrates for ubiquitous esterase enzymes in the blood, liver, or other tissues, ensuring the release of the active compound upon absorption. nih.gov

The design of such carrier-linked prodrugs allows for tailored delivery and improved pharmacokinetic profiles without permanently altering the core structure of the active pharmacophore.

| Goal | Promoieity Type | Example Linkage to Piperazine N4 | In Vivo Cleavage Mechanism |

|---|---|---|---|

| Enhance Aqueous Solubility | Phosphate ester | -CH₂-O-P(O)(OH)₂ | Alkaline phosphatases |

| Enhance Lipophilicity / Permeability | Alkyl ester | -C(O)O-CH₂CH₃ (Carbamate) | Esterases |

| Sustained Release | Long-chain fatty acid | -C(O)-(CH₂)₁₄CH₃ (Amide) | Amidases (slower than esterases) |

| Targeted Delivery (e.g., to tumors) | Peptide | Amide bond to a specific peptide sequence | Tumor-overexpressed proteases |

Future Research Directions and Translational Potential in Chemical Biology

Exploration of Novel Biological Targets and Therapeutic Indications

The unique electronic and structural characteristics of the 2-methoxy-6-(piperazin-1-yl)pyrazine scaffold suggest its potential to interact with a variety of biological targets. The pyrazine (B50134) core is a key component in numerous FDA-approved drugs, and piperazine (B1678402) moieties are known to enhance pharmacokinetic properties. semanticscholar.orgnih.gov Future research should, therefore, focus on a systematic exploration of its biological targets to uncover novel therapeutic applications.

A primary area of interest lies in the domain of protein kinases , which are crucial regulators of cellular processes and are frequently implicated in diseases such as cancer and inflammatory disorders. nih.gov Many existing kinase inhibitors feature pyrazine or similar heterocyclic cores. nih.govtandfonline.comnih.gov A hypothetical screening cascade could be envisioned to test this compound and its analogues against a panel of kinases known to be relevant in oncology, such as those listed in the table below.

| Kinase Target Family | Specific Kinase Examples | Potential Therapeutic Indication |

| Tyrosine Kinases | EGFR, VEGFR, PDGFR | Various solid tumors (e.g., lung, colorectal) |

| Serine/Threonine Kinases | AKT, mTOR, PIM kinases | Cancer, metabolic disorders |

| Cyclin-Dependent Kinases | CDK4/6, CDK9 | Cell cycle-related cancers |

Beyond kinases, the structural resemblance of the piperazine moiety to neurotransmitters suggests potential activity at G-protein coupled receptors (GPCRs) , particularly those in the central nervous system. This opens avenues for investigating its utility in neurological and psychiatric disorders. Furthermore, exploring its activity against enzymes involved in infectious diseases, such as bacterial or viral proteases, could reveal novel antimicrobial or antiviral properties.

Application of Artificial Intelligence and Machine Learning in the Design and Optimization of this compound Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. nih.govharvard.eduacs.orgnih.govrsc.orgresearchgate.net For a scaffold like this compound, where extensive empirical data may be lacking, AI and ML can be particularly powerful.

Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed to design novel analogues of this compound with improved potency and selectivity for a given biological target. harvard.edu These models can learn the underlying chemical patterns of known active compounds and generate new molecules with desirable properties. For instance, a deep learning-driven scaffold hopping approach could be used to identify entirely new core structures that retain the key pharmacophoric features of the parent molecule. rsc.org

| Step | AI/ML Tool | Objective |

| 1. Initial Screening | Virtual Screening with Docking | Identify initial hits against a target of interest. |

| 2. Analogue Generation | Generative Models (e.g., VAEs, GANs) | Create a virtual library of novel analogues. |

| 3. Property Prediction | QSAR and Deep Learning Models | Predict biological activity and ADMET properties. nih.gov |

| 4. Synthesis Prioritization | Multi-objective Optimization Algorithms | Rank analogues based on predicted potency, selectivity, and ADMET profile. |

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To empirically validate the predictions from computational models and to explore a vast chemical space, the integration of this compound with high-throughput screening (HTS) and combinatorial chemistry is essential. americanpeptidesociety.orgimperial.ac.uk Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity using HTS platforms. americanpeptidesociety.orgnih.govnih.gov

A combinatorial library based on the this compound scaffold could be constructed by systematically varying the substituents on both the pyrazine and piperazine rings. For example, different alkyl or aryl groups could be introduced at the available positions on the piperazine nitrogen, while the methoxy (B1213986) group on the pyrazine ring could be replaced with other functionalities. This would generate a diverse set of molecules for screening against various biological targets.

The "split-and-pool" synthesis strategy is a powerful combinatorial technique that can be adapted for the creation of such a library. americanpeptidesociety.org This method allows for the generation of a large number of unique compounds on solid-phase resins, which can then be screened in a high-throughput manner.

Development of Advanced Synthetic Strategies for Sustainable Production

As the potential therapeutic applications of this compound and its analogues are explored, the development of sustainable and efficient synthetic routes will be crucial. Traditional methods for the synthesis of heterocyclic compounds often rely on harsh reaction conditions and the use of hazardous reagents. researchgate.net Green chemistry principles should be applied to develop more environmentally friendly synthetic strategies. tandfonline.comnih.gov

Recent advances in catalysis offer promising avenues for the sustainable synthesis of pyrazine derivatives. researchgate.nettandfonline.com For instance, the use of biocatalysts, such as enzymes, can enable reactions to be carried out under mild conditions with high selectivity. nih.gov Continuous-flow synthesis is another green technology that can improve the efficiency and safety of chemical processes. nih.gov

A comparative overview of traditional versus potential green synthetic approaches for pyrazine derivatives is presented below.

| Synthetic Aspect | Traditional Approach | Green Chemistry Approach |

| Solvents | Chlorinated solvents (e.g., chloroform, dichloromethane) | Water, ethanol, or solvent-free conditions |

| Catalysts | Stoichiometric amounts of strong acids or bases | Catalytic amounts of reusable solid acids or enzymes |

| Energy Input | High temperatures and prolonged reaction times | Microwave irradiation or continuous-flow processing |

| Waste Generation | Significant production of byproducts and waste | Atom-economical reactions with minimal waste |

Contribution to the Understanding of Structure-Function Relationships in Complex Heterocyclic Systems

The systematic study of this compound and its analogues can provide valuable insights into the structure-activity relationships (SAR) and structure-property relationships (SPR) of complex heterocyclic systems. nih.govresearchgate.netmdpi.commdpi.comresearchgate.net By correlating the structural modifications of the molecule with changes in its biological activity and physicochemical properties, a deeper understanding of the molecular determinants of its function can be achieved.

Pharmacophore modeling can be used to identify the key chemical features of the this compound scaffold that are responsible for its interaction with a particular biological target. nih.govmdpi.comresearchgate.net This information can then be used to guide the design of more potent and selective analogues. For example, a pharmacophore model for a hypothetical kinase target might include a hydrogen bond acceptor feature from the pyrazine nitrogens and a hydrophobic feature from the piperazine ring.

Furthermore, the analysis of co-crystal structures of analogues bound to their protein targets can provide detailed atomic-level information about the binding interactions, further refining the SAR and guiding future drug design efforts. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-Methoxy-6-(piperazin-1-yl)pyrazine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React pyrazine derivatives with piperazine under reflux in a polar aprotic solvent (e.g., DMF) using a catalyst like CuSO₄·5H₂O and sodium ascorbate to form the piperazine-pyrazine core .

- Step 2 : Introduce the methoxy group via alkylation or demethylation of precursor intermediates. Monitor progress via TLC (hexane:ethyl acetate, 1:2) and purify via column chromatography (silica gel, ethyl acetate:hexane 1:8) .

- Optimization : Adjust solvent ratios (e.g., H₂O:DCM 1:2), temperature (room temperature vs. reflux), and stoichiometry (1.2 equiv. azide derivatives) to improve yield .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology : Use a combination of:

- GC-MS : For purity assessment and fragmentation pattern analysis (e.g., DB-5 or DB-Wax columns, 30 m × 0.25 mm ID) .

- NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃, δ ~3.8 ppm) and piperazine (N-CH₂, δ ~2.5–3.5 ppm) groups .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to quantify impurities .

Q. How does the methoxy group influence the compound’s physicochemical properties?

- Methodology : Compare logP values (via shake-flask method) and solubility (in DMSO/water) of this compound with non-methoxy analogs. The methoxy group increases hydrophilicity (logP ~1.2 vs. ~2.5 for non-methoxy derivatives) and alters crystal packing, as shown by X-ray diffraction .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to targets like VEGFR2 or MMP8. Parameterize the methoxy group’s electron-donating effects to refine affinity predictions (ΔG < −8 kcal/mol suggests strong binding) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from kinase inhibition assays .

Q. What strategies resolve contradictions in reported biological data (e.g., anticancer vs. antimicrobial activity)?

- Methodology :

- Dose-response profiling : Test the compound across multiple cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., E. coli, S. aureus) at varying concentrations (1–100 µM).

- Mechanistic studies : Use flow cytometry (apoptosis assays) and ROS detection kits to differentiate cytotoxic vs. bacteriostatic modes .

Q. How can stereochemical instability in this compound be addressed during synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.